Mercaptomerin sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mercaptomerin sodium is used to treat cardiac edema.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmacological Studies

- Diuretic Mechanism : Research has demonstrated that mercaptomerin sodium effectively promotes diuresis by inhibiting the reabsorption of chloride ions in the renal tubules. This results in increased sodium excretion and a reduction in extracellular fluid volume .

- Clinical Trials : Numerous clinical observations have shown that this compound can be administered via various routes (intramuscularly, intravenously, and subcutaneously) with consistent efficacy in managing fluid overload conditions .

2. Toxicological Research

- Mercury Exposure Studies : The compound's mercury content raises concerns regarding toxicity. Studies have focused on understanding the biological effects of mercury-containing compounds and their mechanisms of action, particularly how they interact with cellular thiols .

- Comparative Analysis : Comparative studies with other organomercurial compounds highlight mercaptomerin's unique properties while assessing its therapeutic potential against the risks associated with mercury exposure.

Medical Applications

1. Treatment of Congestive Heart Failure

- This compound is primarily used in patients with congestive heart failure, where it acts as a potent diuretic to alleviate symptoms associated with fluid overload. Clinical studies have shown significant improvement in patients receiving this treatment .

2. Ascites Management

- In cases of liver cirrhosis and portal hypertension, this compound has been employed to manage ascites effectively. Clinical data indicate that mercurial diuretics like mercaptomerin can lead to significant reduction in ascitic fluid volume .

Case Studies

| Study | Patient Demographics | Treatment Regimen | Outcomes |

|---|---|---|---|

| Krehbiel et al., 1951 | 30 patients with congestive heart failure | Subcutaneous this compound | Effective diuresis observed; improved patient mobility |

| Herrmann et al., 1952 | 15 patients with ascites due to cirrhosis | Intramuscular this compound | Significant reduction in ascitic fluid; enhanced quality of life |

| Grossman et al., 1953 | 20 patients with renal dysfunction | Combination therapy with this compound and other diuretics | Improved renal function; reduced edema |

Industrial Applications

1. Drug Development

- This compound serves as a model compound in the development of new diuretic drugs. Its interactions with biological systems are studied to design safer and more effective alternatives to traditional diuretics.

2. Research on Mercury Effects

- The compound is utilized in industrial research to understand the broader implications of mercury exposure on human health and environmental safety, contributing to regulatory frameworks regarding mercury use.

Propriétés

Numéro CAS |

21259-76-7 |

|---|---|

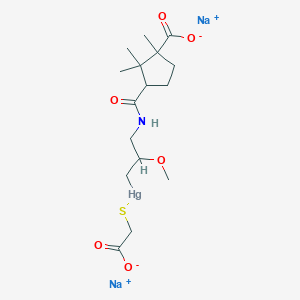

Formule moléculaire |

C16H25HgNNa2O6S |

Poids moléculaire |

606 g/mol |

Nom IUPAC |

disodium;carboxylatomethylsulfanyl-[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury |

InChI |

InChI=1S/C14H24NO4.C2H4O2S.Hg.2Na/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);;;/q;;3*+1/p-3 |

Clé InChI |

RQXWFEXQGWCOGQ-UYJLKULWSA-K |

SMILES |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

SMILES canonique |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

Apparence |

Solid powder |

Key on ui other cas no. |

21259-76-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

20223-84-1 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

mercaptomerin mercaptomerin sodium mercaptomerin, disodium salt mercaptomerine thiomerin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.